molecular formula C7H7F3N2O B12813682 6-(Aminomethyl)-4-(trifluoromethyl)pyridin-2-OL

6-(Aminomethyl)-4-(trifluoromethyl)pyridin-2-OL

Cat. No.: B12813682
M. Wt: 192.14 g/mol
InChI Key: CTPCRXJROGALGA-UHFFFAOYSA-N
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Description

6-(Aminomethyl)-4-(trifluoromethyl)pyridin-2-OL is a chemical compound characterized by the presence of an aminomethyl group and a trifluoromethyl group attached to a pyridin-2-OL ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Aminomethyl)-4-(trifluoromethyl)pyridin-2-OL can be achieved through various synthetic routes. One common method involves the trifluoromethylation of pyridin-2-OL derivatives using radical intermediates

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques that optimize yield and purity. These methods often utilize advanced catalytic systems and controlled reaction conditions to ensure efficient production. The use of environmentally friendly techniques and sustainable practices is also a key consideration in industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

6-(Aminomethyl)-4-(trifluoromethyl)pyridin-2-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a range of substituted derivatives .

Scientific Research Applications

6-(Aminomethyl)-4-(trifluoromethyl)pyridin-2-OL has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of advanced materials and agrochemicals

Mechanism of Action

The mechanism of action of 6-(Aminomethyl)-4-(trifluoromethyl)pyridin-2-OL involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in modulating the compound’s reactivity and binding affinity. Detailed studies on its mechanism of action are essential to understand its effects at the molecular level .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Aminomethyl)-4-(trifluoromethyl)pyridin-2-OL is unique due to the presence of both an aminomethyl group and a trifluoromethyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C7H7F3N2O

Molecular Weight

192.14 g/mol

IUPAC Name

6-(aminomethyl)-4-(trifluoromethyl)-1H-pyridin-2-one

InChI

InChI=1S/C7H7F3N2O/c8-7(9,10)4-1-5(3-11)12-6(13)2-4/h1-2H,3,11H2,(H,12,13)

InChI Key

CTPCRXJROGALGA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(NC1=O)CN)C(F)(F)F

Origin of Product

United States

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